2-Diethylamino-4'-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide
Description
This compound is a complex acetanilide derivative characterized by a diethylamino group at position 2 and a 4,4-dimethyl-3-oxo-tetrahydroisoquinoline moiety at the para position of the aniline ring. The compound is listed under multiple synonyms, including AGN-PC-0KOAFY and CHEMBL3277852, with a CAS registry number referenced in supplier databases .
Key structural attributes:
- Acetanilide backbone: Provides a planar aromatic system for intermolecular interactions.
- Tetrahydroisoquinoline ring: Introduces conformational rigidity and possible bioactivity via interactions with biological targets (e.g., opioid receptors or monoamine oxidases).
Properties
CAS No. |
54087-51-3 |
|---|---|
Molecular Formula |
C23H29N3O2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(diethylamino)-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H29N3O2/c1-5-26(6-2)15-20(27)24-17-13-11-16(12-14-17)21-18-9-7-8-10-19(18)23(3,4)22(28)25-21/h7-14,21H,5-6,15H2,1-4H3,(H,24,27)(H,25,28) |
InChI Key |
TWPRYSGEVCQCJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3C(C(=O)N2)(C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound features two critical components:
- Tetrahydroisoquinoline core with 4,4-dimethyl and 3-oxo substituents.
- Acetanilide moiety with a diethylamino group at the 2-position.
Key synthetic strategies involve constructing the tetrahydroisoquinoline ring system, introducing substitutions, and coupling it to the acetanilide derivative.
Synthesis of 4,4-Dimethyl-3-oxo-1,2,3,4-Tetrahydroisoquinoline
Friedel-Crafts Acylation
- Starting material : Homoveratrylamine (3,4-dimethoxyphenethylamine) reacts with 3,3-dimethylbutyryl chloride in polyphosphoric acid (PPA) to form a ketoamide intermediate.
- Mechanism : Acylation at the ortho-position of the aromatic ring facilitates cyclization.
- Conditions : 80°C for 2–4 hours.
Intermediate structure :
$$ \text{N-(2-(3,3-Dimethylbutyryl)-4,5-dimethoxyphenethyl)acetamide} $$
Reduction and Cyclization
- Reduction : The ketoamide is reduced using NaBH₄ in methanol to yield a secondary alcohol.
- Cyclization : Treatment with p-toluenesulfonic acid (PTSA) in dichloromethane induces ring closure to form the tetrahydroisoquinoline core.
- Oxidation : The 3-hydroxy intermediate is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).
Key reaction :
$$
\text{Cyclization: } \text{R-OH} \xrightarrow{\text{PTSA, CH}2\text{Cl}2} \text{Tetrahydroisoquinoline} \quad
$$
Demethylation
- Removal of methoxy groups : BBr₃ in dichloromethane at 0°C converts methoxy groups to hydroxyl groups, followed by re-methylation if required.
Synthesis of 2-Diethylaminoacetanilide
Nitroacetanilide Preparation
Diethylamino Substitution
- Alkylation : The amine reacts with diethyl sulfate in alkaline conditions to introduce the diethylamino group.
Reaction conditions :
$$
\text{2-Aminoacetanilide} \xrightarrow{\text{(C}2\text{H}5\text{)}2\text{SO}4, \text{NaOH}} \text{2-Diethylaminoacetanilide} \quad
$$
Coupling of Tetrahydroisoquinoline and Acetanilide Moieties
Buchwald-Hartwig Amination
- Cross-coupling : The tetrahydroisoquinoline bromide reacts with 2-diethylaminoacetanilide using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand.
- Conditions : 110°C in toluene, 12–24 hours.
Representative reaction :
$$
\text{Br-Tetrahydroisoquinoline} + \text{2-Diethylaminoacetanilide} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target compound} \quad
$$
Alternative Ullmann Coupling
- Copper-mediated coupling : Uses CuI and 1,10-phenanthroline in DMSO at 120°C.
Optimization and Yield Data
Analytical Characterization
Challenges and Solutions
- Steric hindrance : The 4,4-dimethyl group slows cyclization; elevated temperatures (80–100°C) improve kinetics.
- Oxidation selectivity : Use of TEMPO/NaOCl ensures selective oxidation of the 3-hydroxy group without over-oxidation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetanilide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving tetrahydroisoquinoline derivatives.
Medicine: Possible development as an analgesic or anesthetic agent.
Industry: Use in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with tetrahydroisoquinoline moieties can interact with neurotransmitter receptors or enzymes, modulating their activity. The acetanilide group may contribute to the compound’s ability to cross biological membranes and reach its target site.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Spectroscopic Characterization Methods
| Compound Type | Key Techniques | Reference |
|---|---|---|
| Target Compound | 1H NMR, IR (assumed) | |
| Thiazolidinone derivatives | 1H NMR, 13C NMR, IR, elemental analysis | |
| 4-Oxo-quinoline derivatives | 1H NMR, LC-MS, chiral HPLC |
Research Findings and Implications
- Structural Complexity: The target compound’s hybrid architecture distinguishes it from simpler acetanilides (e.g., PAA) and aligns it with bioactive isoquinoline derivatives.
- Synthetic Challenges : Multi-step syntheses and purification methods (e.g., HPLC for chiral separation in Compound 52 ) highlight the need for advanced techniques in producing such molecules.
- Bioactivity Potential: While direct pharmacological data for the target compound are absent in the provided evidence, structural parallels to isoquinoline alkaloids (known for CNS activity) and diethylamino-containing drugs (e.g., local anesthetics) suggest avenues for further study.
Biological Activity
2-Diethylamino-4'-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide (CAS No. 54087-51-3) is a compound with potential biological activity that has garnered attention in medicinal chemistry. This article provides a detailed examination of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 379.5 g/mol. The structure features a diethylamino group and a tetrahydroisoquinoline moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have explored the potential of diethylamino derivatives in inhibiting cancer cell proliferation. The compound may act through pathways involving apoptosis and cell cycle regulation.
- Aldehyde Dehydrogenase Inhibition : Analogues of the compound have shown inhibitory effects on aldehyde dehydrogenases (ALDHs), which are implicated in cancer metabolism and resistance to chemotherapy. For instance, related compounds have been reported to demonstrate significant cytotoxicity against prostate cancer cell lines by targeting ALDH isoforms .
Case Studies and Research Findings
-
Cytotoxicity in Prostate Cancer Cells :
- In a study assessing the antiproliferative effects of various DEAB analogues, compounds structurally related to 2-Diethylamino-4'-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide displayed IC50 values ranging from 10 to 200 μM against prostate cancer cell lines (PC3 and DU145). Notably, some analogues exhibited increased potency compared to established inhibitors like DEAB .
- Comparative Analysis :
Data Tables
| Compound | IC50 (μM) | Target | Cell Line |
|---|---|---|---|
| DEAB | >200 | ALDH1A1 | PC3 |
| Compound 14 | <10 | ALDH1A3 | LNCaP |
| Compound 18 | 1.61 | ALDH3A1 | DU145 |
| Compound 19 | 1.29 | ALDH3A1 | Patient-derived cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
